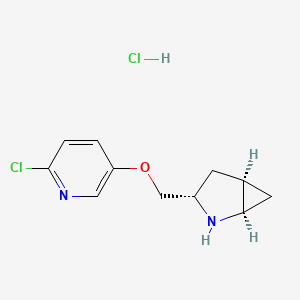SUVN-911
CAS No.: 2414674-71-6
Cat. No.: VC7404156
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2414674-71-6 |
|---|---|
| Molecular Formula | C11H14Cl2N2O |
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride |
| Standard InChI | InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1 |
| Standard InChI Key | VZIQKVIAFWXNFL-ANYFZDTESA-N |
| Isomeric SMILES | C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl.Cl |
| SMILES | C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |
| Canonical SMILES | C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |
Introduction
Chemical Structure and Design Rationale
Core Scaffold and Optimization
SUVN-911 (3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride) features a bicyclic azabicyclo[3.1.0]hexane core linked to a chloropyridine moiety via an oxymethyl bridge . This design emerged from systematic structure-activity relationship (SAR) studies aimed at enhancing α4β2 receptor affinity while minimizing α3β4 binding. Replacement of the initial thiophene ring with chloropyridine improved potency 10-fold, achieving a K<sub>i</sub> of 1.5 nM .
Table 1: Key Physicochemical Properties of SUVN-911
| Property | Value |
|---|---|
| Molecular Weight | 258.72 g/mol |
| LogP | 1.9 |
| pKa | 8.9 |
| Solubility (pH 7.4) | >10 mg/mL |
| Plasma Protein Binding | 85–90% |
Data derived from rodent and human microsomal studies indicate low metabolic clearance (CL<sub>hep</sub> = 6.7 mL/min/kg) and high oral bioavailability (F = 92% in rats) . The crystalline hydrochloride salt formulation ensures stability across temperature and humidity conditions .
Mechanism of Action: Targeting α4β2 nAChRs
Receptor Pharmacology
SUVN-911 acts as a competitive antagonist at α4β2 nAChRs, which are densely expressed in cortical and limbic brain regions implicated in mood regulation . Electrophysiological assays demonstrate dose-dependent inhibition of acetylcholine-induced currents (IC<sub>50</sub> = 8.2 nM) without affecting α7 or muscle-type receptors . Antidepressant effects are mediated through increased extracellular serotonin (5-HT) in the prefrontal cortex, as evidenced by microdialysis studies showing a 2.3-fold elevation at 3 mg/kg .
Table 2: In Vitro Binding Affinity and Selectivity Profile
| Target | K<sub>i</sub> / IC<sub>50</sub> | Selectivity vs. α4β2 |
|---|---|---|
| α4β2 nAChR | 1.5 nM | — |
| α3β4 nAChR | >10 μM | >6,666-fold |
| hERG Channel | >10 μM | >6,666-fold |
| 70 Off-Target Receptors | >10 μM | >6,666-fold |
Selectivity over α3β4 receptors mitigates ganglionic side effects, while hERG channel safety (IC<sub>50</sub> >10 μM) reduces cardiovascular risks .
Preclinical Development
Efficacy in Animal Models
In the rat forced swim test (FST), SUVN-911 (1–10 mg/kg p.o.) reduced immobility time by 35–58% within 24 hours, contrasting the 7–14 day latency of fluoxetine . Chronic mild stress models showed restored sucrose preference (78% vs. 52% in controls) and normalized corticosterone levels at 3 mg/kg/day . Receptor occupancy studies using [<sup>3</sup>H]cytisine confirmed dose-dependent α4β2 blockade (ED<sub>50</sub> = 1.2 mg/kg), correlating with plasma concentrations of 18–22 ng/mL .
Pharmacokinetics and Brain Penetration
SUVN-911 exhibits linear pharmacokinetics across species:
Table 3: Preclinical Pharmacokinetic Parameters
| Species | Dose (mg/kg) | C<sub>max</sub> (ng/mL) | T<sub>max</sub> (h) | t<sub>1/2</sub> (h) | Brain:Plasma Ratio |
|---|---|---|---|---|---|
| Rat | 3 | 220 | 0.5 | 2.8 | 0.9 |
| Dog | 1 | 185 | 1.0 | 4.2 | 0.7 |
| Monkey | 1 | 210 | 0.8 | 3.5 | 0.8 |
Brain penetration remains consistent across doses, with unbound fractions of 12% in plasma and 9% in brain tissue .
Clinical Development and Trial Data
Biomarker Correlations
Positron emission tomography (PET) using [<sup>11</sup>C]SUVN-911 confirmed α4β2 occupancy of 65–80% at plasma concentrations ≥20 ng/mL, aligning with efficacious preclinical levels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume